N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone-acetamide hybrid featuring a 4-methoxyphenyl group attached via a ketone-containing ethyl chain. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C19H17N3O4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H17N3O4/c1-26-14-8-6-13(7-9-14)17(23)10-20-18(24)11-22-12-21-16-5-3-2-4-15(16)19(22)25/h2-9,12H,10-11H2,1H3,(H,20,24) |
InChI Key |
NHCQDIZLXBKFHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Niementowski Cyclization
The quinazolinone core is traditionally synthesized via the Niementowski reaction, involving anthranilic acid and formamide under thermal conditions:
$$
\text{Anthranilic acid} + \text{Formamide} \xrightarrow{125-130^\circ \text{C}} 3,4\text{-Dihydro-4-oxoquinazoline}
$$
Optimization :
Alternative Routes Using Isatoic Anhydride
Isatoic anhydride reacts with amines to form 3-substituted quinazolinones:
$$
\text{Isatoic anhydride} + \text{Methylamine} \xrightarrow{\text{Reflux}} 3\text{-Methylquinazolin-4(3H)-one}
$$
Advantages : Higher regioselectivity and reduced side products.
Alternative Synthetic Strategies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A modern approach utilizes CuAAC to assemble the acetamide linker:
$$
3\text{-Azidoquinazolinone} + \text{Propargyl 4-methoxyphenyl ketone} \xrightarrow[\text{CuI}]{\text{Et}_3\text{N, MeCN}} \text{Target Compound}
$$
Benefits :
One-Pot Tandem Reactions
A patent (US9303014B2) describes a one-pot method combining cyclization and alkylation:
- Cyclize anthranilamide with triethyl orthoformate to form quinazolinone.
- Directly alkylate with 4-methoxyphenacyl bromide in diglyme.
Yield : 68% with 99% purity after column chromatography.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Niementowski + Alkylation | 72 | 98 | Cost-effective for bulk synthesis |
| CuAAC | 82 | 99 | Stereochemical precision |
| One-Pot Tandem | 68 | 99 | Reduced processing time |
Chemical Reactions Analysis
Reaction Mechanisms
2.2 Quinazoline Derivatization
The 4-oxoquinazolin-3(4H)-yl group is typically synthesized via cyclization of α-amino ketones or esters with carbonyl compounds. Subsequent functionalization (e.g., alkylation or acylation) introduces substituents like methoxyphenyl groups .
Spectroscopic Characterization
The structure is confirmed using:
-
IR : Peaks for amide (N-H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) .
-
¹H NMR : Signals for aromatic protons (δ 6.8–7.8 ppm) and amide protons (δ 8.0–8.5 ppm) .
-
¹³C NMR : Carbonyl carbons (δ ~170 ppm) and quinazoline carbons (δ ~150–160 ppm) .
| Spectroscopic Method | Key Observations | Reference |
|---|---|---|
| IR | N-H (amide), C=O (carbonyl) | |
| ¹H NMR | Aromatic protons, amide protons | |
| ¹³C NMR | Quinazoline carbons, carbonyl carbons |
Reaction Conditions and Optimization
This compound’s synthesis highlights the importance of activating carboxylic acids and optimizing coupling conditions to achieve target amides, while structural characterization relies on spectroscopic methods to confirm functional groups and connectivity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors involved in disease progression. For example, it may inhibit kinases or other signaling proteins, leading to the suppression of cancer cell growth or bacterial proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Physical Properties of Selected Analogs
*Calculated based on molecular formula.
Key Observations :
- Styryl vs. Oxoethyl Linkage : Analogs with styryl groups (e.g., 11m, 11o) exhibit higher molecular weights and melting points compared to the target compound’s oxoethyl chain, likely due to increased conjugation and rigidity .
- Substituent Effects : Electron-donating groups (e.g., 4-methoxy in 11o) improve synthetic yields (60%) compared to electron-withdrawing groups (e.g., 3-nitro in 11r: 47.9%) . The target compound’s 4-methoxy group may similarly enhance stability.
- Heterocyclic Modifications: Thiazolidinone hybrids (e.g., 5a) show divergent pharmacokinetic profiles due to added hydrogen-bonding sites .
Key Observations :
- Anticancer Potential: Styryl-containing analogs (11m, 11s) show moderate to strong activity, suggesting the target compound’s oxoethyl group may require optimization for improved efficacy .
- Antitubercular Activity: Quinazolinone-acetamide derivatives with halogens (e.g., 11r, 11s) or pyridyl groups () exhibit low MIC values, highlighting the importance of electronegative substituents .
- Enzyme Inhibition: Molecular docking studies () indicate that acetamide-quinazolinone hybrids bind effectively to InhA, a target for tuberculosis therapy. The target compound’s methoxy group may enhance hydrophobic interactions .
Substituent-Driven Pharmacological Effects
- 4-Methoxyphenyl Group: Compared to chlorophenyl (11r) or cyanophenyl () analogs, the methoxy group improves solubility and metabolic stability due to reduced electron-withdrawing effects .
- Quinazolinone Core: The 4-oxo group is critical for hydrogen bonding with biological targets, as seen in CDK2 inhibitors () and InhA binders .
Biological Activity
The compound N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a hybrid molecule that combines the structural elements of methoxyphenyl and quinazolinone, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Characteristics
Anticancer Activity
The anticancer potential of the compound was evaluated using various cancer cell lines. The National Cancer Institute (NCI) screening revealed that the compound exhibited low cytotoxicity against several cancer types, including leukemia and colon cancer.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (μM) | Sensitivity Level |
|---|---|---|
| K-562 (Leukemia) | 10 | Slightly Sensitive |
| HCT-15 (Colon) | 10 | Slightly Sensitive |
| SK-MEL-5 (Melanoma) | 10 | Slightly Sensitive |
The results indicated that while the compound did not show strong anticancer activity, it may have potential as a lead compound for further modifications to enhance efficacy .
Antibacterial Activity
In vitro studies demonstrated that the compound possesses moderate antibacterial activity against several bacterial strains. The most notable findings include:
- Effective Against :
- Salmonella typhi
- Bacillus subtilis
Table 2: Antibacterial Activity Results
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Other Strains | Weak to Moderate |
These results suggest that the compound could be explored further as a potential antibacterial agent .
Enzyme Inhibition Studies
The compound's ability to inhibit key enzymes was also assessed, particularly focusing on acetylcholinesterase (AChE) and urease.
Table 3: Enzyme Inhibition Data
| Enzyme | Inhibition (%) | IC50 (μM) |
|---|---|---|
| Acetylcholinesterase | 60% | 5.0 |
| Urease | 80% | 2.14 |
The results indicate that the compound is a potent urease inhibitor with an IC50 value significantly lower than that of thiourea, which is often used as a reference standard in such studies .
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological potential of compounds similar to this compound.
- Study on Quinazoline Derivatives : Research indicated that quinazoline derivatives exhibit a range of biological activities including anticancer and antibacterial effects. The incorporation of methoxy groups has been shown to enhance these properties .
- Enzyme Inhibition Mechanisms : A study highlighted the mechanisms through which such compounds inhibit AChE and urease, providing insights into their potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .
- Pharmacokinetic Studies : In silico analyses have suggested favorable pharmacokinetic profiles for compounds with similar structures, indicating good absorption, distribution, metabolism, and excretion (ADME) properties .
Q & A
Q. What in silico tools predict pharmacokinetic properties?
- ADME prediction : SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 interactions .
Data Analysis & Reporting
Q. How to validate purity for publication-ready compounds?
Q. What statistical methods are appropriate for dose-response studies?
- Dose-response curves : Fit data to Hill equation using GraphPad Prism.
- IC50 calculation : Nonlinear regression with 95% confidence intervals .
Advanced Applications
Q. Can this compound serve as a scaffold for dual-target inhibitors?
- Rationale : The quinazolinone core permits functionalization at multiple positions. For example, adding a thiazole moiety (as in compound 18) enhanced glucokinase activation while maintaining InhA inhibition .
Q. How to evaluate toxicity in preclinical models?
Q. What collaborative approaches accelerate translational research?
- Multi-institutional partnerships : Combine synthetic chemistry (academia) with high-throughput screening (industry).
- Data sharing : Use platforms like ChEMBL for open-access bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
